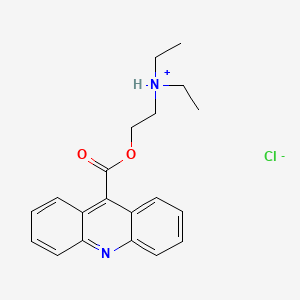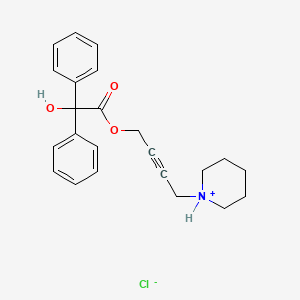
4-Piperidino-2-butynyl benzilic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidino-2-butynyl benzilic acid hydrochloride is a chemical compound with the molecular formula C23H25NO3·HCl and a molecular weight of 399.95 g/mol It is a derivative of benzilic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Méthodes De Préparation
The synthesis of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves several steps. One common method includes the reaction of benzilic acid with 4-piperidino-2-butynyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Piperidino-2-butynyl benzilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Piperidino-2-butynyl benzilic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Piperidino-2-butynyl benzilic acid hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidino-Piperidine: This compound has similar structural features but lacks the benzilic acid moiety, which may result in different biological activities.
Benzilic Acid Derivatives: Compounds like benzilic acid itself or its esters have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine ring and benzilic acid moiety, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
95441-50-2 |
|---|---|
Formule moléculaire |
C23H26ClNO3 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
4-piperidin-1-ium-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c25-22(27-19-11-10-18-24-16-8-3-9-17-24)23(26,20-12-4-1-5-13-20)21-14-6-2-7-15-21;/h1-2,4-7,12-15,26H,3,8-9,16-19H2;1H |
Clé InChI |
XVHQNJQDLVSUPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CC#CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


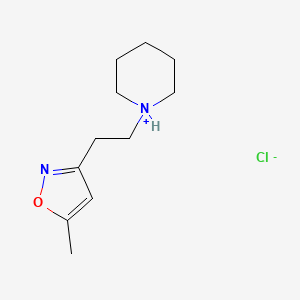
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)



![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)

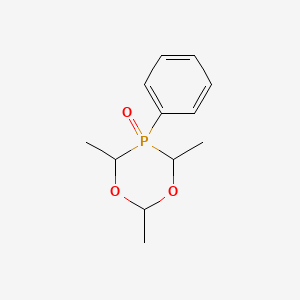
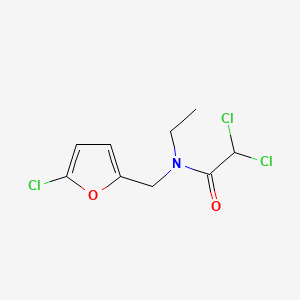

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)

